Dihydrotanshinone I

Description

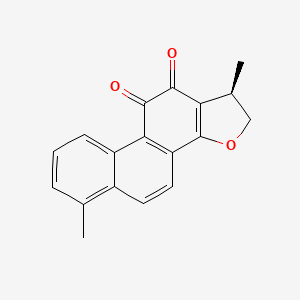

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236187 | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, 1 mg/mL, clear orange to red | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

87205-99-0 | |

| Record name | Dihydrotanshinone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87205-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotanshinone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087205990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotanshinone I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-6]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTANSHINONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562G9360V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotanshinone I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling Dihydrotanshinone I: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I is a lipophilic abietane diterpenoid compound derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine.[1][2] Modern pharmacological studies have revealed its significant therapeutic potential, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₃ | |

| Molecular Weight | 278.30 g/mol | |

| Appearance | Red powder | |

| CAS Number | 87205-99-0 | |

| Solubility | Ethanol: 1 mg/mL |

Extraction and Isolation Methodologies

The isolation of this compound from Salvia miltiorrhiza involves extraction of the dried root material followed by chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.

Experimental Workflow: From Salvia miltiorrhiza to Purified this compound

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data on Extraction Methods

The choice of extraction method significantly impacts the yield of this compound. Below is a comparison of different techniques.

| Extraction Method | Solvent/Modifier | Key Parameters | Yield of this compound (mg/g of raw material) | Reference |

| Supercritical Fluid Extraction (SFE) | CO₂ with Peanut Oil Modifier | Flow rate: 3.23 L/min, Modifier conc.: 52.21%, Pressure: 38.50 MPa | 1.472 | |

| Cloud Point Extraction (CPE) | Lecithin (3% w/v), NaCl (2% w/v) | Solid-to-liquid ratio: 1g/20mL, pH 6, Room Temperature | Not explicitly stated in mg/g, but showed a 4.55% increase in extraction efficiency compared to conventional water extraction. | |

| Solvent Extraction | Methanol:Chloroform (7:3, v/v) | Not specified | Not explicitly quantified for this compound alone, but this solvent mixture showed high yield for total tanshinones. |

Detailed Experimental Protocols

1. Cloud Point Extraction (CPE)

This protocol is based on the method described by Kim et al. (2024).

-

Sample Preparation: Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder.

-

Extraction:

-

Weigh 1 g of the powdered sample.

-

Add 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl.

-

The pH of the solution should be approximately 6, requiring no adjustment.

-

Perform ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2°C).

-

Centrifuge the mixture to separate the surfactant-rich phase (coacervate) containing the extracted tanshinones.

-

-

Analysis: The extracted this compound can be quantified using High-Performance Liquid Chromatography (HPLC).

2. Supercritical Fluid Extraction (SFE)

This protocol is based on the optimized conditions reported by Fikri et al. (2022).

-

Sample Preparation: Use powdered danshen (Salvia miltiorrhiza).

-

Extraction:

-

Set the SFE system parameters as follows:

-

Pressure: 38.50 MPa

-

Modifier: Peanut oil at a concentration of 52.21%

-

Flow rate: 3.23 L/min

-

-

Perform the extraction to obtain the supercritical fluid extract.

-

-

Analysis: Quantify the this compound content in the extract using HPLC.

3. Purification by Macroporous Resin and Preparative HPLC

This protocol is a general procedure based on the methods described by Feng et al. (2018).

-

Initial Extraction: Extract the powdered Salvia miltiorrhiza with 95% ethanol.

-

Macroporous Resin Chromatography:

-

Load the ethanol extract onto a D101 macroporous adsorption resin column.

-

Elute with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%).

-

Collect the 90% ethanol eluent, which will be enriched with total tanshinones, including this compound.

-

-

Semi-preparative HPLC:

-

Further purify the tanshinone-rich fraction using a semi-preparative HPLC system.

-

Use a suitable C18 column and a mobile phase gradient of methanol and water to separate the individual tanshinones.

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain purified this compound.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used for the quantification and identification of this compound.

HPLC and UPLC-MS/MS Parameters

| Parameter | HPLC | UPLC-MS/MS |

| Column | YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 µm) | Waters HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of 0.8% acetic acid in water (A) and 0.8% acetic acid in acetonitrile (B) | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | 280 nm | Polarity switching mode |

| Column Temperature | 30°C | Not specified |

| Linearity (R²) | >0.99 | ≥0.9916 |

| LOD | Not specified | 0.003–0.135 ng/mL |

| LOQ | Not specified | 0.010–0.450 ng/mL |

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopy | Data | Reference |

| ¹³C NMR (in CDCl₃) | Chemical shifts available in the SpectraBase database. | |

| ESI-MS | Precursor and product ion data are used for structural elucidation of metabolites. |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

JAK2/STAT3 Signaling Pathway

This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells.

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound has been observed to decrease the phosphorylation of STAT3 in a dose-dependent manner. This inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins and promotes apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. This compound has been shown to modulate this pathway.

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Studies on the related compound, Tanshinone I, have shown that it downregulates anti-apoptotic components and upregulates apoptotic components of the PI3K/Akt/mTOR signaling pathway. It is suggested that this compound may have a similar mechanism of action, leading to decreased cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical pathway in cancer development that is affected by this compound.

Caption: Inhibition of the EGFR signaling pathway by this compound.

This compound has been shown to dose-dependently inhibit the phosphorylation of EGFR and its downstream signaling pathways. This leads to the inhibition of cell viability in cancer cells.

Conclusion

This compound, a key bioactive constituent of Salvia miltiorrhiza, has demonstrated significant potential as a therapeutic agent. This guide has provided a detailed overview of the methods for its extraction and purification, along with quantitative data to aid in the selection of appropriate techniques. The elucidation of its mechanisms of action through the modulation of critical signaling pathways, such as JAK2/STAT3, PI3K/Akt/mTOR, and EGFR, provides a solid foundation for further research and development of this compound as a novel therapeutic. The presented protocols and data aim to facilitate the work of researchers and scientists in unlocking the full potential of this promising natural compound.

References

- 1. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 3. This compound | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Dihydrotanshinone I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydrotanshinone I, a bioactive natural product isolated from Salvia miltiorrhiza Bunge (Danshen). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays 18 distinct carbon signals, consistent with its molecular formula (C₁₈H₁₄O₃). The chemical shifts, recorded in deuterated chloroform (CDCl₃), are summarized in Table 1. The assignments are based on data reported in the literature and are consistent with the abietane diterpenoid structure.[1]

Table 1: ¹³C NMR Chemical Shift Data of this compound

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 29.8 |

| 2 | 72.9 |

| 3 | 16.9 |

| 4 | 121.2 |

| 5 | 145.8 |

| 6 | 117.5 |

| 7 | 123.8 |

| 8 | 129.5 |

| 9 | 135.2 |

| 10 | 142.9 |

| 11 | 182.5 |

| 12 | 176.8 |

| 13 | 124.7 |

| 14 | 129.8 |

| 15 | 111.8 |

| 16 | 152.1 |

| 17 | 21.4 |

| 18 | 16.9 |

Solvent: CDCl₃

¹H NMR Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of this compound confirms its molecular formula, C₁₈H₁₄O₃. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical parameter for compound identification.

Table 2: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.31 g/mol |

| Exact Mass | 278.0943 g/mol |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The precise peak positions can vary slightly depending on the sample preparation method.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1680 - 1650 | C=O stretching (quinone) |

| ~1600 - 1450 | C=C stretching (aromatic) |

| ~1250 - 1000 | C-O stretching (furan) |

| ~3000 - 2850 | C-H stretching (aliphatic) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the spectroscopic data of this compound.

NMR Spectroscopy Protocol

A standardized protocol for acquiring NMR spectra of this compound would involve the following steps:

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of this compound:

Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol

A typical protocol for acquiring the IR spectrum of a solid sample like this compound is as follows:

Caption: Workflow for obtaining an IR spectrum.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the chemical structure of an unknown compound.

Caption: Logical flow of spectroscopic data in structure elucidation.

References

The Dihydrotanshinone I Biosynthetic Pathway in Salvia Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotanshinone I, a key bioactive abietane-type norditerpenoid quinone found in the roots of Salvia species, particularly Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound. It details the enzymatic steps from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the formation of key intermediates and final products. This guide includes a summary of quantitative data on metabolite accumulation, detailed experimental protocols for key analytical and biochemical assays, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the metabolic engineering and drug development of tanshinones.

Introduction

Tanshinones, including this compound, are a class of lipophilic compounds that constitute the primary active ingredients of Danshen, a widely used herb in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] The complex structure and low natural abundance of these compounds have spurred research into their biosynthetic pathway to enable enhanced production through metabolic engineering and synthetic biology approaches. This guide focuses on the core enzymatic reactions and regulatory networks governing the biosynthesis of this compound in Salvia species.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The subsequent pathway can be divided into three main stages: formation of the diterpene skeleton, modifications by cytochrome P450 enzymes, and subsequent tailoring reactions.

Formation of the Miltiradiene Skeleton

The conversion of the linear GGPP molecule into the cyclic diterpene skeleton is a critical step catalyzed by two types of diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): Salvia miltiorrhiza CPS (SmCPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), establishing the initial bicyclic ring structure.

-

Kaurene Synthase-Like (KSL): SmKSL then catalyzes the further cyclization and rearrangement of (+)-CPP to produce the tricyclic diterpene olefin, miltiradiene. This reaction is a key branching point from the biosynthesis of gibberellins, which proceeds through ent-kaurene.

Oxidation of Miltiradiene to Ferruginol

Following the formation of the miltiradiene skeleton, a series of oxidative reactions occur. The first and most well-characterized step is the conversion of miltiradiene to ferruginol, a critical intermediate.

-

CYP76AH1 (Miltiradiene Oxidase): This cytochrome P450 monooxygenase catalyzes a four-electron oxidation cascade on miltiradiene to produce ferruginol. This reaction involves the aromatization of one of the rings.

Downstream Modifications to this compound

The pathway from ferruginol to this compound involves a series of further oxidative modifications, although not all enzymes have been fully characterized. The proposed pathway involves intermediates such as miltirone and other tanshinone precursors. Other cytochrome P450 enzymes, dehydrogenases, and reductases are thought to be involved in these final steps.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways and transcription factors.

Jasmonate Signaling

Jasmonic acid (JA) and its derivatives are potent elicitors of tanshinone biosynthesis. The JA signaling pathway involves the degradation of JAZ repressor proteins, which leads to the activation of downstream transcription factors that upregulate the expression of biosynthetic genes.

Light Signaling

Light is another crucial factor influencing tanshinone accumulation. There is evidence of crosstalk between light and jasmonate signaling pathways. Light-responsive transcription factors, such as SmHY5, can interact with other regulatory proteins to modulate the expression of tanshinone biosynthetic genes.

Quantitative Data

The following tables summarize the available quantitative data on the concentration of this compound and related compounds in Salvia miltiorrhiza.

Table 1: Concentration of this compound and Other Major Tanshinones in Salvia miltiorrhiza

| Compound | Plant Material | Concentration (mg/g DW) | Reference(s) |

| This compound | Hairy Roots | 0.01 - 0.5 | |

| Roots | 0.05 - 0.74 | ||

| Cryptotanshinone | Hairy Roots | 0.1 - 2.5 | |

| Roots | 0.2 - 3.6 | ||

| Tanshinone I | Hairy Roots | 0.05 - 1.0 | |

| Roots | 0.1 - 1.1 | ||

| Tanshinone IIA | Hairy Roots | 0.2 - 5.0 | |

| Roots | 0.8 - 2.8 |

Table 2: Effect of Genetic Engineering on Tanshinone Production in S. miltiorrhiza Hairy Roots

| Transgene(s) Overexpressed | Fold Increase in Total Tanshinones | Reference(s) |

| SmGGPPS1 | ~2-5 | |

| SmSCR1 | ~1.5 |

Note: The concentrations and fold increases can vary significantly depending on the specific transgenic line, culture conditions, and analytical methods used.

Experimental Protocols

Quantification of this compound and Other Tanshinones by HPLC

This protocol describes the extraction and quantification of major tanshinones from Salvia miltiorrhiza plant material.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., hairy roots, roots) and freeze-dry or oven-dry at 50-60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of an extraction solvent (e.g., methanol/dichloromethane 3:1 v/v or 70% methanol).

-

Perform ultrasonic-assisted extraction for 30-60 minutes.

-

Centrifuge the extract at 12,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid or acetic acid). A typical gradient might start at 60% acetonitrile and increase to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm or 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound, cryptotanshinone, tanshinone I, and tanshinone IIA of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Quantify the tanshinones in the samples by comparing their peak areas to the calibration curves.

-

In Vitro Enzyme Assay for SmCPS and SmKSL

This protocol is adapted from assays for homologous diterpene synthases and can be used to determine the activity of SmCPS and SmKSL.

Workflow Diagram:

Methodology:

-

Enzyme Preparation:

-

Express recombinant SmCPS and SmKSL in a suitable host (e.g., E. coli) and purify the proteins.

-

-

Reaction Setup:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

In a glass vial, combine the assay buffer and the purified enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the substrate: GGPP for the SmCPS assay or (+)-CPP for the SmKSL assay.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA).

-

For GC-MS analysis, the diphosphate group of (+)-CPP can be removed by treatment with alkaline phosphatase to yield (+)-copalol.

-

Extract the products with an equal volume of hexane.

-

Analyze the organic phase by GC-MS to identify and quantify the products ( (+)-copalol for SmCPS and miltiradiene for SmKSL) by comparison to authentic standards.

-

In Vitro Enzyme Assay for CYP76AH1

This protocol is based on the characterization of recombinant CYP76AH1.

Methodology:

-

Microsome Preparation:

-

Express recombinant CYP76AH1 and a suitable cytochrome P450 reductase (e.g., from Arabidopsis thaliana or Salvia miltiorrhiza) in a host system like yeast (Saccharomyces cerevisiae).

-

Prepare microsomal fractions from the yeast cells.

-

-

Reaction Setup:

-

In a reaction tube, combine the microsomal preparation with a buffer (e.g., 90 mM Tris-HCl, pH 7.5).

-

Add the substrate, miltiradiene, dissolved in a suitable solvent.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 28-30°C with shaking for 1-3 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by extracting the mixture with an equal volume of ethyl acetate.

-

Analyze the organic extract by GC-MS to identify and quantify the product, ferruginol, by comparison with an authentic standard.

-

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a solid foundation for the metabolic engineering of Salvia species and heterologous production systems to increase the supply of this valuable medicinal compound. While the core pathway has been largely established, further research is needed to fully characterize the downstream enzymes and the intricate regulatory networks that control tanshinone biosynthesis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel and manipulate this important metabolic pathway. The lack of publicly available kinetic data for the key enzymes highlights a significant area for future investigation, which would be invaluable for developing accurate metabolic models and designing more effective metabolic engineering strategies.

References

An In-Depth Technical Guide to Dihydrotanshinone I: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I is a lipophilic abietane diterpenoid quinone extracted from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1][2][3] As one of the major bioactive constituents of Danshen, this compound has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[4] This technical guide provides a comprehensive overview of its physical and chemical properties, key biological signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound presents as a red, needle-like crystalline powder.[1] It is a member of the tanshinone family, characterized by a diterpenoid quinone structure.

General and Physical Properties

The primary physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Red powder / Red needle-like crystals | |

| Melting Point | 214.0 to 218.0 °C | |

| Boiling Point | 479.2 ± 45.0 °C (Predicted) | |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) |

Chemical Identifiers

Key chemical identifiers for this compound are essential for database searches and regulatory documentation.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O₃ | |

| Molecular Weight | 278.30 g/mol | |

| CAS Number | 87205-99-0 | |

| IUPAC Name | (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione |

Solubility

This compound is a lipophilic compound with poor aqueous solubility.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / 12.9 mg/L (estimated) | |

| Ethanol | Soluble; 1 mg/mL | |

| DMSO | Soluble; 3.85 mg/mL | |

| Methanol | Soluble | |

| Acetone | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Storage Conditions: Recommended storage is at 2-8°C, protected from light. For long-term storage, powder can be kept at -20°C for up to 3 years, and solutions in solvent can be stored at -80°C for up to 1 year.

-

Chemical Stability: While generally stable under recommended conditions, one study noted that this compound concentrations can decrease in DMSO and aqueous solutions over 24 hours.

Spectral Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

| Technique | Data and Interpretation | Source(s) |

| UV-Vis | Maximum absorbance (λmax) at 239 nm . | |

| ¹³C NMR | A literature reference points to ¹³C NMR data being available in Phytochemistry, 30, 2791 (1991). The data is accessible through spectral databases. | |

| Mass Spec. | Molecular Ion: [M+H]⁺. Fragmentation patterns are used to identify metabolites, which primarily involve dehydrogenation, hydroxylation, and furan ring cleavage. | |

| FT-IR | Expected peaks include C=O stretching for the quinone system (~1650-1700 cm⁻¹), C-O stretching for the furan ring (~1000-1300 cm⁻¹), and C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹). |

Biological Activities and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways. Its primary activities are centered around anti-inflammatory, anti-cancer, and cardiovascular protective mechanisms.

Anti-Inflammatory Activity: TLR4/NF-κB Pathway

In inflammatory conditions, this compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved primarily through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), this compound can block TLR4 dimerization, which in turn prevents the recruitment of the adaptor protein MyD88. This disruption inhibits the downstream activation of NF-κB, a master regulator of inflammation, leading to decreased expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

Anti-Cancer Activity: Caspase-Dependent Apoptosis

This compound induces programmed cell death (apoptosis) in various cancer cell lines. The mechanism is often caspase-dependent and can be triggered by internal stressors, such as an increase in reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following section details methodologies for the isolation and biological evaluation of this compound.

Isolation from Salvia miltiorrhiza

This protocol describes a common method for extracting and purifying this compound and other tanshinones.

A. Crude Extraction

-

Maceration: Powder the dried roots of S. miltiorrhiza.

-

Solvent Extraction: Reflux 1 kg of the powdered root with 95% ethanol at a 1:10 (w/v) ratio for 2 hours. Repeat the extraction twice.

-

Concentration: Pool the ethanol extracts, filter, and concentrate using a rotary evaporator under vacuum to remove the solvent.

-

Resuspension: Dilute the resulting crude extract with deionized water.

B. Purification by Column Chromatography

-

Resin Selection: Use a macroporous adsorption resin (e.g., D101) for initial enrichment.

-

Loading: Load the resuspended crude extract onto the equilibrated D101 column.

-

Fractionation: Elute the column with a stepwise gradient of ethanol in water.

-

Wash with 0% and 45% ethanol to remove impurities.

-

Elute the target tanshinones with 90% ethanol.

-

-

Semi-Preparative HPLC

-

Column: Use a C18 reverse-phase column (e.g., Waters RP-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient of methanol (Solvent A) and water with 0.1% acetic acid (Solvent B).

-

Gradient: A typical gradient can be 55-90% Solvent A over 45 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent at 254 nm.

-

Collection: Collect the fraction corresponding to the retention time of a this compound standard.

-

In Vitro Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells and appropriate culture medium

-

This compound stock solution (in DMSO)

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1, 2, 4 µg/mL) and a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

-

Staining:

-

Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Conclusion

This compound is a pharmacologically significant natural product with well-defined physical and chemical properties. Its potent anti-inflammatory and anti-cancer activities are mediated through the modulation of critical cellular signaling pathways, including NF-κB and caspase-dependent apoptosis. The standardized protocols provided herein offer a foundation for researchers to further investigate its therapeutic potential and mechanism of action in various disease models. Continued research into this compound may lead to the development of novel therapeutics for inflammatory diseases and cancer.

References

- 1. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction | MDPI [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

Unveiling the Three-Dimensional Architecture of Dihydrotanshinone I: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Dihydrotanshinone I, a bioactive natural product isolated from the roots of Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular architecture, the experimental protocols for its structural determination, and its interactions with key biological signaling pathways.

Core Crystallographic Data

The three-dimensional structure of this compound was elucidated through single-crystal X-ray diffraction analysis. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 270578, reveals a monoclinic crystal system with the space group P2₁/c. A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value |

| CCDC Deposition Number | 270578 |

| Empirical formula | C₁₈H₁₄O₃ |

| Formula weight | 278.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.596(2) Å, α = 90°b = 10.398(2) Å, β = 107.89(3)°c = 12.879(3) Å, γ = 90° |

| Volume | 1346.4(5) ų |

| Z | 4 |

| Density (calculated) | 1.373 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 584 |

Table 1: Crystal Data and Structure Refinement for this compound. This table summarizes the fundamental crystallographic data obtained from the X-ray diffraction experiment.

Molecular Geometry

The analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the molecule's conformation and its potential interactions with biological targets. Selected key geometric parameters are detailed in the following tables.

| Bond | Length (Å) |

| O1-C11 | 1.218(3) |

| O2-C10 | 1.221(3) |

| O3-C2 | 1.377(3) |

| O3-C12 | 1.381(3) |

| C1-C2 | 1.341(4) |

| C9-C10 | 1.478(4) |

| C10-C11 | 1.542(4) |

| C11-C12 | 1.468(4) |

Table 2: Selected Bond Lengths for this compound. This table presents a selection of significant bond lengths within the molecular structure.

| Atoms | Angle (°) |

| C2-O3-C12 | 106.0(2) |

| O1-C11-C10 | 121.6(3) |

| O1-C11-C12 | 120.3(3) |

| O2-C10-C9 | 121.2(3) |

| O2-C10-C11 | 120.9(3) |

| C1-C2-O3 | 110.6(3) |

Table 3: Selected Bond Angles for this compound. This table highlights key bond angles that define the molecular geometry.

| Atoms | Angle (°) |

| C12-O3-C2-C1 | -0.1(4) |

| C2-O3-C12-C11 | 0.4(3) |

| C2-O3-C12-C13 | -179.3(2) |

| C9-C10-C11-O1 | -4.4(4) |

| C9-C10-C11-C12 | 175.7(2) |

| O2-C10-C11-O1 | 178.0(3) |

Table 4: Selected Torsion Angles for this compound. This table provides insight into the conformational flexibility and spatial arrangement of the molecule.

Experimental Protocols

The determination of the this compound crystal structure involved the following key steps:

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of chloroform and methanol at room temperature.

Data Collection

A red, prism-shaped crystal with dimensions 0.28 mm x 0.24 mm x 0.20 mm was selected for data collection. The crystallographic data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). A total of 7853 reflections were collected, of which 2359 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the refined structure was 0.0485.

Interaction with Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. Understanding its interaction with these pathways at a molecular level is crucial for drug development.

EGFR Signaling Pathway

This compound has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. By binding to EGFR, it can block downstream signaling cascades that promote cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

Another important target of this compound is the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in various diseases, including cancer. This compound can interfere with this pathway, leading to the suppression of target gene expression involved in cell proliferation and differentiation.

This comprehensive analysis of the crystal structure of this compound, coupled with an understanding of its interactions with key signaling pathways, provides a solid foundation for future drug design and development efforts targeting a range of diseases.

Quantum Mechanical Insights into Dihydrotanshinone I: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotanshinone I, a key bioactive compound isolated from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities. While experimental studies have elucidated many of its biological functions, a deep understanding of its electronic structure and reactivity at the quantum level remains largely unexplored in publicly available literature. This technical guide provides a comprehensive theoretical framework and a detailed methodological protocol for conducting quantum mechanical studies on this compound, primarily focusing on Density Functional Theory (DFT). The objective is to equip researchers and drug development professionals with the necessary knowledge to investigate the intrinsic electronic properties of this compound, which are crucial for understanding its mechanism of action, designing derivatives with enhanced activity, and predicting its behavior in biological systems. This document outlines the computational procedures for geometry optimization, vibrational analysis, and the calculation of various electronic descriptors. Furthermore, it presents a standardized format for data presentation and visualizations of computational workflows to facilitate a deeper understanding of the molecule's quantum mechanical characteristics.

Introduction to this compound

This compound is a natural abietane diterpenoid derived from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2] It has demonstrated a wide range of biological effects, including antitumor, anti-inflammatory, and cardiovascular protective activities.[3] Recent studies have explored its potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][4] Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate its interaction with biological targets like the epidermal growth factor receptor (EGFR) and cytochrome P450 enzymes. These studies suggest that the efficacy of this compound is intimately linked to its molecular structure and electronic properties.

However, a fundamental understanding of its chemical reactivity, stability, and spectroscopic properties from a quantum mechanical perspective is essential for rational drug design and development. Quantum mechanical calculations can provide invaluable insights into the electronic distribution, orbital energies, and electrostatic potential of this compound, which govern its intermolecular interactions and reactivity.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.

The core of DFT lies in solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that has the same electron density as the real, interacting system. The total energy in DFT is expressed as a functional of the electron density and includes terms for the kinetic energy of the non-interacting electrons, the classical Coulomb interaction between the electrons and the nuclei, and the exchange-correlation energy. The exchange-correlation functional accounts for all the complex quantum mechanical effects of exchange and electron correlation.

For a molecule like this compound, DFT can be employed to calculate a variety of properties, including:

-

Optimized molecular geometry: The lowest energy arrangement of atoms in the molecule.

-

Vibrational frequencies: To confirm the stability of the optimized geometry and to predict infrared and Raman spectra.

-

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

-

Molecular electrostatic potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.

-

Atomic charges: To understand the charge distribution within the molecule.

Experimental Protocols: A DFT Study of this compound

The following section outlines a detailed protocol for a comprehensive DFT study of this compound.

Software and Computational Details

A typical DFT study can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A commonly used and well-balanced combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

Step-by-Step Methodology

-

Input Structure Preparation: The initial 3D structure of this compound can be obtained from crystallographic data or built using molecular modeling software. The chemical structure is C₁₈H₁₄O₃.

-

Geometry Optimization: A geometry optimization calculation is performed to find the minimum energy structure of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable conformation.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is carried out. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

-

Electronic Property Analysis:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This map helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the charge distribution, hybridization, and intramolecular interactions.

-

Data Presentation

The quantitative data obtained from the DFT calculations should be summarized in clearly structured tables for easy comparison and analysis.

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Key Vibrational Frequencies | Value | cm⁻¹ |

| Selected Bond Lengths (e.g., C=O) | Value | Ångströms (Å) |

| Selected Bond Angles (e.g., O-C-C) | Value | Degrees (°) |

Table 1: Calculated Quantum Mechanical Properties of this compound.

| Atom | Mulliken Charge | Natural Population Analysis (NPA) Charge |

| O1 | Value | Value |

| O2 | Value | Value |

| O3 | Value | Value |

| C1 | Value | Value |

| ... | Value | Value |

Table 2: Calculated Atomic Charges for this compound.

Visualization of Computational Workflow and Molecular Properties

Visualizations are essential for understanding the complex relationships in computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the workflow and key molecular properties.

Figure 1: A generalized workflow for a DFT study of this compound.

Figure 2: Interrelation of key electronic properties derived from DFT.

Conclusion and Future Directions

References

- 1. This compound | ROS | SARS-CoV | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 4. This compound inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance and variation of Dihydrotanshinone I in Salvia miltiorrhiza

An In-depth Technical Guide on the Natural Abundance and Variation of Dihydrotanshinone I in Salvia miltiorrhiza

Introduction

Salvia miltiorrhiza, commonly known as Danshen or red sage, is a perennial plant belonging to the Lamiaceae family.[1] For centuries, its dried roots have been a cornerstone of traditional Chinese medicine, primarily for treating cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of Salvia miltiorrhiza is attributed to its rich profile of bioactive secondary metabolites. These are broadly classified into two major groups: water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones.[3][4]

Among the lipophilic constituents, this compound is a significant abietane diterpenoid. It is one of the major tanshinones found in the plant, alongside cryptotanshinone, tanshinone I, and tanshinone IIA. This compound has garnered considerable attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. This guide provides a comprehensive overview of the natural abundance and variation of this compound in Salvia miltiorrhiza, intended for researchers, scientists, and professionals in drug development.

Natural Abundance and Distribution

This compound, like other tanshinones, primarily accumulates in the roots of Salvia miltiorrhiza. The concentration of these lipophilic compounds is generally low in the aerial parts of the plant, such as the stems and leaves. The biosynthesis and storage in the roots are a characteristic feature of the plant's secondary metabolism.

The content of this compound can vary significantly depending on several factors, including the genetic background of the plant, its developmental stage, and the environmental conditions in which it is grown. Furthermore, in vitro systems like hairy root cultures have been developed as a means to produce tanshinones, and the yields of this compound in these systems can be manipulated through various biotechnological approaches.

Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various samples of Salvia miltiorrhiza, as reported in different studies.

| Sample Type | This compound Content (μg/g or ng/mg Dry Weight) | Reference |

| S. miltiorrhiza Decoction Pieces | 856.92 μg/g | |

| Crude S. miltiorrhiza Extract | 64.0 ng/mg | |

| Wine-Processed S. miltiorrhiza Extract | 72.3 ng/mg | |

| S. miltiorrhiza Extract (5% Acetic Acid + Ethanol) | 0.74 μg/mg |

| Hairy Root Line | This compound Content (mg/g Dry Weight) | Culture Conditions / Genetic Modification | Reference |

| Wild Type (WT) | Approx. 0.25 mg/g | - | |

| Control (pCAMBIA1304 empty vector) | Approx. 0.25 mg/g | - | |

| OESmERF1b-like (Overexpression line) | Approx. 0.35 mg/g | Overexpression of SmERF1b-like gene | |

| Control (Blank vector) | Approx. 1.2 mg/g | - | |

| SmSCR1-OE-11 (Overexpression line) | Approx. 2.0 mg/g | Overexpression of SmSCR1 gene | |

| SmSCR1-SRDX (Suppression line) | Approx. 0.8 mg/g | Suppression of SmSCR1 gene |

Biosynthesis of this compound

Tanshinones are diterpenoids, and their biosynthesis in Salvia miltiorrhiza originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. The MEP pathway is considered to be the primary contributor to tanshinone biosynthesis.

IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenoids. A series of cyclization and oxidation reactions, catalyzed by various enzymes including terpene synthases and cytochrome P450s, then leads to the formation of the diverse array of tanshinones.

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of Dihydrotanshinone I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTS), a lipophilic abietane diterpenoid quinone, is a bioactive compound extracted from the dried root of Salvia miltiorrhiza Bunge, commonly known as Danshen.[1] It has attracted considerable scientific interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities. For any compound with therapeutic potential, a comprehensive understanding of its stability and degradation characteristics is paramount for the development of safe, effective, and reliable pharmaceutical products. This technical guide provides a detailed overview of the current knowledge regarding the stability and degradation profile of this compound, encompassing factors that influence its stability, analytical methodologies for its evaluation, and insights into its degradation pathways.

Core Concepts: Stability and Degradation

The chemical stability of an active pharmaceutical ingredient (API) such as this compound is a fundamental quality attribute. The degradation of an API can result in a reduction of its therapeutic efficacy, the emergence of potentially harmful byproducts, and changes in its bioavailability. To proactively identify potential degradation products and pathways, forced degradation studies are indispensable. These studies subject the drug substance to a variety of stress conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to accelerate the degradation process.[2]

Factors Influencing the Stability of this compound

Several factors have been identified to affect the stability of this compound:

-

Solvents: DHTS has demonstrated instability in commonly used laboratory solvents. Research indicates that the concentration of this compound decreases rapidly in dimethylsulfoxide (DMSO), where it undergoes conversion to Tanshinone I. The same study also observed a decrease in the concentration of all tested tanshinones, including this compound, in aqueous solutions over a 24-hour period.

-

pH: Although specific investigations into the impact of pH on the stability of DHTS are limited, the chemical structure of tanshinones suggests a potential susceptibility to hydrolysis under both acidic and basic conditions.

-

Temperature: Thermal stability is a critical consideration. While this compound is reported to be "stable under recommended storage conditions," it is also noted that hazardous decomposition products, such as carbon oxides, can be generated under fire conditions.[3]

-

Light: The presence of a chromophore within the molecular structure of this compound indicates a potential for photosensitivity. Exposure to light, particularly ultraviolet (UV) radiation, may induce photodegradation.

Data Presentation: Summary of Stability Data

To date, there is a notable absence of comprehensive, publicly available quantitative data from forced degradation studies on this compound. The existing literature primarily offers qualitative observations regarding its instability in specific solvents. To guide future research and establish a standardized format for data presentation, the following tables are proposed to summarize quantitative stability data as it becomes available.

Table 1: Summary of this compound Degradation under Forced Degradation Conditions

| Stress Condition | Parameters (e.g., Concentration, Temperature, Duration) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (if identified) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data Not Available | Data Not Available | Data Not Available |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available | Data Not Available |

| Photodegradation | UV light (254 nm), Solid-state, 24h | Data Not Available | Data Not Available | Data Not Available |

| Thermal Degradation | 80°C, Solid-state, 48h | Data Not Available | Data Not Available | Data Not Available |

Table 2: Stability of this compound in Different Solvents

| Solvent | Concentration of DHTS | Storage Condition (Temperature, Duration) | % Remaining this compound | Identified Degradation Products |

| DMSO | Data Not Available | Data Not Available | Decreased Rapidly | Tanshinone I |

| Aqueous Solution | Data Not Available | 24h | Decreased | Data Not Available |

| Ethanol | 1 mg/mL | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The establishment of detailed experimental protocols is crucial for ensuring the reproducibility of stability and degradation studies. The following sections provide generalized protocols for conducting forced degradation studies, which should be tailored and optimized for this compound.

General Protocol for Forced Degradation Studies

Objective: To generate and identify potential degradation products of this compound under a range of stress conditions.

Materials:

-

This compound (of known purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a precisely known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

A specific volume of the stock solution is mixed with an equal volume of 0.1 M HCl.

-

The resulting solution is maintained at a controlled temperature (e.g., 60°C) for a predetermined duration (e.g., with aliquots taken at 2, 4, 8, and 24 hours).

-

At each designated time point, an aliquot is withdrawn, neutralized with 0.1 M NaOH, and diluted with the mobile phase to a concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

A specific volume of the stock solution is combined with an equal volume of 0.1 M NaOH.

-

The procedure follows that of acid hydrolysis, with the aliquots being neutralized with 0.1 M HCl.

-

-

Oxidative Degradation:

-

A specific volume of the stock solution is mixed with an equal volume of 3% H₂O₂.

-

The solution is kept at room temperature for a defined period, ensuring protection from light.

-

At each time point, an aliquot is withdrawn and diluted with the mobile phase for subsequent HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

A precisely weighed amount of solid this compound is placed in a clean, dry vial.

-

The solid is then exposed to an elevated temperature (e.g., 80°C) in a thermostatic oven for a specified duration.

-

At each time point, a weighed portion of the solid is dissolved in a suitable solvent and diluted for HPLC analysis.

-

-

Photodegradation (Solid State):

-

A thin, uniform layer of solid this compound is spread in a petri dish.

-

The sample is exposed to UV light (e.g., at 254 nm) within a photostability chamber for a defined period.

-

A control sample, shielded from light, should be maintained under the same temperature conditions.

-

At each time point, a solution of the solid is prepared for HPLC analysis.

-

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of effectively separating this compound from its degradation products.

Instrumentation:

-

An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

-

A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A time-based gradient elution should be employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. This ensures the effective separation of polar degradation products and the more lipophilic parent compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: A suitable wavelength for monitoring both this compound and its potential degradation products should be determined through UV-Vis spectral analysis (e.g., 270 nm).

-

Injection Volume: 10 µL

Method Validation: The developed analytical method must be rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4]

Mandatory Visualization

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are attributed to its ability to modulate key signaling pathways that are integral to cell proliferation, survival, and inflammation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the regulation of cell growth and proliferation. Dysregulation of EGFR signaling is a well-established driver of many types of cancer. This compound has emerged as a potential inhibitor of the EGFR signaling pathway.[5] Studies have demonstrated that it can inhibit the phosphorylation of EGFR and its downstream signaling molecules in a dose-dependent manner.

Caption: Inhibition of the EGFR signaling pathway by this compound.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway represents another critical signaling cascade involved in cell growth, differentiation, and survival. The constitutive activation of this pathway is a common feature in a variety of cancers. This compound has been shown to effectively suppress the activation of the JAK2/STAT3 signaling pathway. It achieves this by inhibiting the phosphorylation of both JAK2 and STAT3, which in turn leads to a reduction in the nuclear translocation of STAT3 and the subsequent downregulation of its target genes.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Conclusion

This compound stands out as a natural compound with significant therapeutic promise. However, its observed instability in certain solvents underscores the critical need for thorough stability and degradation investigations. This technical guide has delineated the primary factors that influence its stability, presented a structured framework for conducting and documenting forced degradation studies, and provided visual representations of its interactions with key cellular signaling pathways. There is a pressing need for further research to generate quantitative data on its degradation, to elucidate the structures of its degradation products, and to develop and validate robust stability-indicating analytical methods. The outcomes of such studies will be pivotal for the successful formulation and development of stable and effective pharmaceutical products containing this compound.

References

- 1. questjournals.org [questjournals.org]

- 2. ijrpp.com [ijrpp.com]

- 3. This compound | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Dihydrotanshinone I: A Deep Dive into Preclinical Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotanshinone I (DHTI), a lipophilic abietane diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in preclinical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of DHTI is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of DHTI, detailing experimental protocols and visualizing key pathways to support further research and drug development endeavors.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rat models. These studies reveal key insights into its absorption, distribution, and elimination characteristics.

Absorption and Bioavailability

Following oral administration in rats, this compound is absorbed, with peak plasma concentrations (Cmax) observed at approximately 0.79 hours.[3] However, the bioavailability of DHTI is suggested to be poor, a characteristic that may be influenced by its poor lipid-water partition coefficient.[4][5] Nanoparticle formulations, such as encapsulation with bovine serum albumin (BSA), have been explored to enhance its bioavailability.

A comparative study in rats demonstrated that the oral administration of a liposoluble extract of Salvia miltiorrhiza resulted in a significantly higher area under the curve (AUC) and Cmax for this compound compared to the administration of the pure compound. This suggests that other constituents within the extract may enhance its absorption.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 3.23 ± 1.40 | |

| Tmax (h) | 0.79 ± 0.19 | |

| AUC (ng·h/mL) | 10.2 ± 3.90 | |

| t1/2 (h) | 1.69 ± 0.29 |

Data from oral administration of a standardized fraction of Salvia miltiorrhiza (PF2401-SF) to male Sprague-Dawley rats.

Distribution

Tissue distribution studies in rats following oral administration of this compound, both as a pure compound and as part of a liposoluble extract, indicate that the compound is distributed to various organs, including the lung, heart, kidney, liver, and brain. The presence of co-existing constituents in the Salvia miltiorrhiza extract appears to promote the distribution of tanshinones into tissues.

Metabolism

In vitro studies using rat liver microsomes have begun to elucidate the metabolic fate of this compound. Fifteen phase I metabolites and two phase II metabolites have been identified in rat bile. The primary metabolic pathways for phase I metabolism include dehydrogenation, hydroxylation, furan ring cleavage, and oxidation. Phase II metabolism mainly involves sulfation. The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound are yet to be fully characterized, though studies on similar tanshinones suggest the involvement of various CYP and UGT isoforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study is depicted below.

References

- 1. Identification of tanshinone IIA metabolites in rat liver microsomes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Bioavailability of this compound–Bovine Serum Albumin Nanoparticles for Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, this compound, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dihydrotanshinone I as a Potential Therapeutic Agent for Hepatocellular Carcinoma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotanshinone I (DHTS), a lipophilic phenanthraquinone compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has demonstrated significant anti-tumor effects in various cancers, including hepatocellular carcinoma (HCC).[1][2] HCC is a leading cause of cancer-related mortality worldwide, and the development of novel therapeutic agents is a critical unmet need.[1][3] These application notes provide a comprehensive overview of the mechanism of action of this compound in HCC, along with detailed protocols for key in vitro experiments to evaluate its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects in hepatocellular carcinoma through a multi-faceted approach, targeting several key signaling pathways involved in cell proliferation, survival, and metabolism.

1. Inhibition of Proliferation and Induction of Apoptosis:

DHTS effectively inhibits the proliferation of various HCC cell lines in a dose- and time-dependent manner.[1] This anti-proliferative activity is coupled with the induction of apoptosis, or programmed cell death. The pro-apoptotic effects of DHTS are mediated by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3, 7, and 9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

2. Cell Cycle Arrest:

DHTS has been shown to induce cell cycle arrest in HCC cells. Depending on the cell line and experimental conditions, DHTS can cause arrest at the G2/M phase or the G0/G1 phase. This cell cycle arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting tumor growth.

3. Induction of DNA Damage:

A key mechanism of DHTS action is the induction of DNA damage in HCC cells. This damage can trigger downstream signaling pathways that lead to apoptosis and cell cycle arrest, further contributing to the anti-tumor effects of the compound.

4. Targeting of Key Signaling Pathways:

DHTS modulates several critical signaling pathways that are often dysregulated in HCC:

-